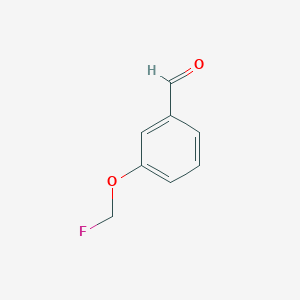
3-(Fluoromethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H7FO2 It is a derivative of benzaldehyde, where a fluoromethoxy group is substituted at the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethoxy)benzaldehyde can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluoromethoxy group onto a benzaldehyde precursor. This can be done using reagents such as fluoromethyl ether and a suitable base under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available benzaldehyde.
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the fluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(Fluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Fluoromethoxy)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form Schiff bases with amino groups in proteins, affecting their function. The fluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)benzaldehyde: Similar structure but with three fluorine atoms in the methoxy group.
4-Fluoro-3-methoxybenzaldehyde: Fluorine and methoxy groups are positioned differently on the benzene ring.
Uniqueness
3-(Fluoromethoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired .
Properties
Molecular Formula |
C8H7FO2 |
|---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
3-(fluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H7FO2/c9-6-11-8-3-1-2-7(4-8)5-10/h1-5H,6H2 |
InChI Key |
AKVXSWRHCXDNEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCF)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















